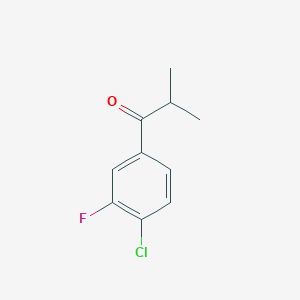

4'-Chloro-3'-fluoro-2-methylpropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO/c1-6(2)10(13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVQNPIYRMUGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 4 Chloro 3 Fluoro 2 Methylpropiophenone

Classical Approaches to Propiophenone (B1677668) Synthesis Applicable to 4'-Chloro-3'-fluoro-2-methylpropiophenone

Historically, the synthesis of propiophenones has relied on well-established reactions that remain relevant for the preparation of derivatives like this compound. One of the most traditional methods is the Friedel-Crafts acylation, a cornerstone of aromatic ketone synthesis discovered in 1877. synquestlabs.comavantorsciences.com This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orglibretexts.org For the synthesis of the target molecule, this would involve the reaction of 1-chloro-2-fluorobenzene (B165100) with 2-methylpropanoyl chloride.

Another classical approach is the vapor-phase cross-decarboxylation process, where a mixture of benzoic acid and propionic acid is passed over a catalyst at high temperatures. google.com While effective for producing propiophenone, this method can lead to byproducts that are difficult to separate, a challenge that would be exacerbated with a substituted starting material like 4-chloro-3-fluorobenzoic acid. google.com

The Houben-Hoesch reaction offers an alternative route, particularly for electron-rich arenes like phenols and their ethers. wikipedia.orgsynarchive.combncollegebgp.ac.inthermofisher.com This reaction utilizes a nitrile and a Lewis acid to generate an aryl ketone. wikipedia.orgsynarchive.com While applicable to certain substituted aromatics, its utility for less activated rings like 1-chloro-2-fluorobenzene may be limited.

These classical methods, while foundational, often face challenges in terms of catalyst turnover, regioselectivity, and environmental concerns due to the use of stoichiometric amounts of Lewis acids and halogenated solvents. nih.gov

Novel and Convergent Synthetic Routes for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient routes for the preparation of complex aromatic ketones like this compound. These methods often offer improved selectivity, milder reaction conditions, and greater functional group tolerance.

Friedel-Crafts Acylation Strategies for this compound

The Friedel-Crafts acylation remains a primary method for synthesizing this compound. The reaction would involve the acylation of 1-chloro-2-fluorobenzene with 2-methylpropanoyl chloride. The directing effects of the chloro and fluoro substituents on the aromatic ring are crucial in determining the regioselectivity of the acylation. Both chlorine and fluorine are ortho-, para-directing deactivators. In this case, the incoming acyl group would be directed to the positions ortho and para to both substituents. Steric hindrance from the 2-methylpropanoyl group would likely favor acylation at the less hindered position, leading to the desired 4'-chloro-3'-fluoro isomer.

The choice of Lewis acid catalyst is critical for the success of the reaction. Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.comnumberanalytics.com The reactivity of these catalysts varies, with AlCl₃ generally being the most active but also the least selective. numberanalytics.com For a deactivated ring like 1-chloro-2-fluorobenzene, a stronger Lewis acid like AlCl₃ may be necessary to drive the reaction to completion.

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Anhydrous conditions, often in a chlorinated solvent (e.g., dichloromethane) | High reactivity, suitable for deactivated rings | Stoichiometric amounts often required, moisture sensitive, waste disposal issues |

| Ferric chloride (FeCl₃) | Similar to AlCl₃, can sometimes be used in smaller quantities | Less reactive but more economical and environmentally benign than AlCl₃ | May not be effective for highly deactivated substrates |

| Boron trifluoride (BF₃) | Often used as a gas or in a complex (e.g., BF₃·OEt₂) | Can offer higher selectivity in some cases | Generally less reactive than AlCl₃ |

Organometallic Coupling Reactions in this compound Synthesis

Organometallic reagents provide a powerful and versatile alternative for the synthesis of propiophenones. These methods often involve the reaction of an organometallic nucleophile with an electrophilic acyl source.

A plausible route would involve the preparation of a Grignard reagent from 4-chloro-3-fluoro-bromobenzene. This organomagnesium species could then react with 2-methylpropanoyl chloride to yield the target ketone. However, the formation and stability of the Grignard reagent in the presence of the fluoro substituent would need careful consideration.

Alternatively, an organolithium reagent could be generated from 4-chloro-3-fluoro-bromobenzene via lithium-halogen exchange. This highly reactive nucleophile would then readily react with 2-methylpropanoyl chloride or a related Weinreb amide to afford this compound.

Another approach is the reaction of an organometallic reagent with a nitrile. For instance, an isopropylmagnesium halide could be added to 4-chloro-3-fluorobenzonitrile. The resulting imine intermediate can then be hydrolyzed to the desired ketone. masterorganicchemistry.com This method avoids the use of highly reactive acyl chlorides.

| Organometallic Reagent | Electrophile | Key Considerations |

|---|---|---|

| (4-Chloro-3-fluorophenyl)magnesium bromide | 2-Methylpropanoyl chloride | Grignard formation may be sensitive to reaction conditions. |

| (4-Chloro-3-fluorophenyl)lithium | 2-Methylpropanoyl chloride or Weinreb amide | Organolithium reagents are highly reactive and require anhydrous, inert conditions. |

| Isopropylmagnesium halide | 4-Chloro-3-fluorobenzonitrile | Two-step process involving imine formation and subsequent hydrolysis. |

Enantioselective Synthesis of this compound Enantiomers

The presence of a chiral center at the α-position of the propiophenone moiety opens the door for enantioselective synthesis to obtain specific stereoisomers. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

One strategy for achieving enantioselectivity is through the asymmetric reduction of a suitable precursor. For instance, the corresponding α,β-unsaturated ketone could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. This would establish the stereocenter at the α-position with high enantiomeric excess.

Another approach involves the catalytic asymmetric alkylation of a simpler ketone. For example, a silyl (B83357) enol ether of 4'-chloro-3'-fluoropropiophenone could be reacted with a methylating agent in the presence of a chiral Lewis acid catalyst. This would introduce the methyl group at the α-position in a stereocontrolled manner.

Furthermore, the development of chiral phase-transfer catalysts has enabled the enantioselective synthesis of α-amino and α-azido ketones from racemic α-bromo ketones, which can then be further transformed into the desired chiral 2-methylpropiophenone derivative. pnas.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while minimizing byproducts and waste.

In Friedel-Crafts acylation, key parameters to optimize include the choice and amount of Lewis acid catalyst, the reaction temperature, and the solvent. For deactivated substrates, higher temperatures may be required, but this can also lead to side reactions. The use of milder, recyclable catalysts such as zeolites or solid-supported Lewis acids is an area of active research to improve the greenness of the process.

For organometallic routes, the choice of solvent is critical, as it can influence the reactivity and stability of the organometallic reagent. The temperature of the reaction must be carefully controlled, especially when using highly reactive organolithium species, to prevent side reactions. The order of addition of reagents can also significantly impact the outcome.

The use of flow chemistry is an emerging trend for optimizing reactions. numberanalytics.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic reactions.

Scalable Synthesis Approaches for this compound

The transition from laboratory-scale synthesis to industrial production requires a robust and scalable process. For the synthesis of this compound, several factors must be considered for large-scale manufacturing.

Friedel-Crafts acylation, while a powerful tool, presents challenges on a large scale due to the use of corrosive and moisture-sensitive Lewis acids and the generation of significant amounts of waste. The development of heterogeneous catalysts that can be easily separated and recycled is a key area of focus for making this process more industrially viable. nih.gov Mechanochemical methods, where the reaction is carried out by ball milling in the absence of a solvent, also offer a greener and potentially more scalable alternative. nih.gov

Organometallic reactions, particularly those involving Grignard reagents, are widely used in industrial processes. However, the handling of large quantities of reactive and often pyrophoric reagents requires specialized equipment and stringent safety protocols. The development of safer and more stable organometallic reagents is an ongoing area of research.

Process optimization using statistical methods like Design of Experiments (DoE) can be employed to identify the critical process parameters and their optimal ranges for a scalable and robust synthesis. This systematic approach helps in understanding the interplay between different variables and ensures consistent product quality on a large scale. The development of continuous manufacturing processes using flow chemistry is also a promising approach for the scalable and safe production of pharmaceutical intermediates like this compound. numberanalytics.com

Mechanistic Investigations of Chemical Transformations Involving 4 Chloro 3 Fluoro 2 Methylpropiophenone

Elucidation of Reaction Pathways for Functional Group Interconversions on 4'-Chloro-3'-fluoro-2-methylpropiophenone

The propiophenone (B1677668) scaffold of this compound allows for a variety of functional group interconversions. The carbonyl group is a primary site for such transformations.

One of the most fundamental reactions is the reduction of the carbonyl group to a secondary alcohol, forming 1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-ol. This transformation can be achieved through various reducing agents, and the reaction pathway is contingent on the chosen reagent. For instance, with sodium borohydride (B1222165) (NaBH₄), the reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. The mechanism involves the transfer of a hydride from the borohydride complex to the carbonyl carbon, forming an alkoxide intermediate, which is subsequently protonated by a protic solvent to yield the final alcohol product.

Another significant interconversion is the conversion of the carbonyl group into a methylene (B1212753) group, a transformation known as the Wolff-Kishner or Clemmensen reduction. In the Wolff-Kishner reduction, the ketone is first converted to a hydrazone by reaction with hydrazine. Subsequent treatment with a strong base, such as potassium hydroxide, at high temperatures leads to the formation of a carbanion, which then abstracts a proton from the solvent to yield the corresponding alkane, 4-chloro-3-fluoro-(2-methylpropyl)benzene.

The α-carbon of this compound is also reactive. Enolate formation under basic conditions allows for α-alkylation or α-halogenation. For example, treatment with a non-nucleophilic base like lithium diisopropylamide (LDA) followed by an alkyl halide (R-X) would introduce an alkyl group at the α-position.

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative insights into the reaction rates and the factors that influence them. For reactions involving this compound, the electronic effects of the chloro and fluoro substituents on the aromatic ring play a crucial role. Both are electron-withdrawing groups, which can influence the reactivity of the carbonyl group and the aromatic ring itself.

In the context of nucleophilic addition to the carbonyl group, the electron-withdrawing nature of the halogens is expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of reaction with nucleophiles compared to an unsubstituted propiophenone. However, the steric hindrance from the ortho-methyl group could counteract this electronic effect to some extent.

A hypothetical kinetic study on the reduction of this compound with sodium borohydride could involve monitoring the disappearance of the ketone or the appearance of the alcohol over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The rate law for such a reaction is often found to be first order in both the ketone and the reducing agent.

| Parameter | Hypothetical Value | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 25°C | Quantifies the intrinsic speed of the reduction reaction. |

| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required for the reaction to occur; a higher value indicates greater sensitivity to temperature. |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | Relates to the frequency of collisions in the correct orientation. |

This table presents hypothetical kinetic data for the reduction of this compound to illustrate the type of information gained from kinetic studies.

Catalytic Hydrogenation Mechanisms of the Carbonyl Group in this compound

Catalytic hydrogenation is a widely used method for the reduction of carbonyl groups. For this compound, this process typically involves the use of a transition metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), and a source of hydrogen gas (H₂).

The mechanism of catalytic hydrogenation is heterogeneous and occurs on the surface of the metal catalyst. The key steps are:

Adsorption: Both the ketone and hydrogen molecules are adsorbed onto the catalyst surface. The H-H bond in H₂ is weakened and broken, forming adsorbed hydrogen atoms.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen atoms of the adsorbed ketone. This is a stepwise process, often involving the formation of a hemiacetal-like intermediate on the catalyst surface.

Desorption: The final alcohol product, 1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-ol, has a weaker affinity for the catalyst surface and desorbs, regenerating the active site for the next catalytic cycle.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can significantly influence the efficiency and selectivity of the hydrogenation. For instance, catalysts like Raney nickel are often effective for such transformations.

Mechanisms of Halogenation/Dehalogenation Reactions on the Aromatic Ring of this compound

The aromatic ring of this compound is already substituted with a chloro and a fluoro group. Further halogenation or dehalogenation reactions are complex and depend on the reaction conditions.

Halogenation: Electrophilic aromatic substitution (EAS) is the typical mechanism for introducing another halogen onto the ring. The existing substituents direct the position of the incoming electrophile. The propiophenone group is deactivating and meta-directing. The chloro and fluoro groups are also deactivating but are ortho, para-directing. The directing effects of these groups would need to be carefully considered to predict the outcome of a further halogenation reaction. The steric bulk of the propiophenone group would also play a significant role in directing the incoming electrophile.

Dehalogenation: Dehalogenation, the removal of a halogen atom, can be achieved under specific conditions, often involving catalytic hydrogenation or the use of specific reducing agents. For example, catalytic hydrogenation with a palladium catalyst in the presence of a base can sometimes lead to dehalogenation, particularly of the chlorine atom. The mechanism for dehalogenation often involves oxidative addition of the C-X bond to the metal catalyst, followed by hydrogenolysis. The C-Cl bond is generally more susceptible to hydrogenolysis than the more stable C-F bond.

Stereoselective Reactions and Asymmetric Induction in Derivatives of this compound

The presence of a prochiral carbonyl group in this compound makes it a key substrate for stereoselective reactions. The reduction of the carbonyl group can lead to the formation of two enantiomers of the corresponding alcohol.

Asymmetric induction in the reduction of this ketone can be achieved using chiral reducing agents or chiral catalysts. For example, the use of a chiral borane (B79455) reagent, such as the Corey-Bakshi-Shibata (CBS) reagent, can lead to the preferential formation of one enantiomer over the other. The mechanism of CBS reduction involves the coordination of the ketone's carbonyl oxygen to the boron atom of the catalyst in a specific orientation, dictated by steric and electronic factors. This pre-organization of the transition state leads to the selective transfer of a hydride from the borohydride source to one face of the carbonyl group, resulting in a high enantiomeric excess of one of the alcohol enantiomers.

The stereochemical outcome of such reactions is often rationalized using models like Cram's rule or the Felkin-Anh model, which predict the preferred direction of nucleophilic attack on the carbonyl carbon based on the steric bulk of the adjacent substituents. In the case of this compound, the methyl group and the ethyl group attached to the carbonyl would be the key steric determinants.

| Chiral Catalyst/Reagent | Major Enantiomer Produced (Hypothetical) | Typical Enantiomeric Excess (e.e.) |

| (R)-CBS Reagent | (R)-1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-ol | >90% |

| (S)-CBS Reagent | (S)-1-(4-chloro-3-fluorophenyl)-2-methylpropan-1-ol | >90% |

| Chiral Ruthenium Catalyst | (R)- or (S)-alcohol depending on catalyst chirality | High e.e. |

This table provides hypothetical examples of stereoselective reductions of this compound, illustrating the potential for high asymmetric induction.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chloro 3 Fluoro 2 Methylpropiophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 4'-Chloro-3'-fluoro-2-methylpropiophenone

High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural assignment.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display complex splitting patterns due to the presence of both chloro and fluoro substituents on the phenyl ring. The protons on the ethyl chain (the propiophenone (B1677668) moiety) would appear as a quartet and a triplet, characteristic of an ethyl group, with the quartet being further split by the adjacent methyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will show distinct signals influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The aliphatic carbons of the propiophenone chain will appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| CH₃ (on propiophenone) | 1.1 - 1.3 | d | ~7 |

| CH (on propiophenone) | 3.0 - 3.4 | q | ~7 |

| CH₃ (on aromatic ring) | 2.2 - 2.4 | s | N/A |

| Aromatic H | 7.0 - 7.8 | m | N/A |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (on propiophenone) | 15 - 20 |

| CH (on propiophenone) | 30 - 35 |

| CH₃ (on aromatic ring) | 20 - 25 |

| Aromatic C | 120 - 140 |

| C-Cl | 130 - 135 |

| C-F | 155 - 160 (d, ¹JCF) |

| C=O | 195 - 205 |

Note: The data presented in these tables are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation of this compound

Two-dimensional NMR experiments are crucial for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy) : A COSY spectrum would establish the correlations between coupled protons. youtube.comsdsu.edu For instance, it would show a cross-peak between the methyl and methine protons of the propiophenone side chain, confirming their adjacent relationship. youtube.comsdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates protons with the carbons to which they are directly attached. libretexts.orgyoutube.com It would be used to definitively assign the carbon signals for the methyl and methine groups of the side chain and the methyl group on the aromatic ring. libretexts.orgyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comlibretexts.org This is particularly useful for connecting the different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the carbonyl carbon and the protons of the adjacent methine group, as well as the aromatic protons. It would also be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the various aromatic carbons. youtube.comlibretexts.org

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. rsc.orghuji.ac.il The ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. ucsb.educolorado.edu Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, providing further confirmation of its position on the phenyl ring. huji.ac.il

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FTIR and Raman spectra of this compound are expected to show several key absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration would be prominent. The aromatic C-H and aliphatic C-H stretching vibrations would also be observed. The C-Cl and C-F stretching vibrations will appear in the fingerprint region of the spectrum, providing evidence for the presence of these halogens.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch | 1680 - 1700 | 1680 - 1700 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-F Stretch | 1100 - 1250 | 1100 - 1250 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Note: This data is predicted and serves as a general guide. Experimental values can be influenced by the specific molecular environment and sample state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation of this compound

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. ub.edu The exact mass measurement from HRMS would provide the elemental formula for this compound, confirming its molecular weight and composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the bond between the carbonyl group and the ethyl group (alpha-cleavage), leading to the formation of a stable acylium ion. Other fragmentations could include the loss of the chlorine or fluorine atoms, or cleavage within the propiophenone side chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectrum.

Predicted HRMS Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | (Calculated based on formula) | Molecular Ion |

| [M - CH₃]⁺ | (Calculated) | Loss of a methyl group |

| [M - C₂H₅]⁺ | (Calculated) | Loss of an ethyl group |

| [C₇H₄ClFO]⁺ | (Calculated) | Acylium ion fragment |

Note: The exact mass would be calculated based on the precise masses of the most abundant isotopes of each element in the molecular formula C₁₀H₁₀ClFO.

X-ray Crystallography of this compound and its Derivatives

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (SC-XRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid at atomic resolution. nih.gov For a chiral molecule like this compound, SC-XRD is the gold standard for assigning the absolute configuration of its stereocenter.

The process begins with the growth of a high-quality single crystal of an enantiomerically pure sample of the compound. For the analysis to be successful, this crystal must be free of significant defects. The crystal is then mounted on a goniometer in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded.

By analyzing the positions and intensities of the diffracted X-rays, the electron density distribution within the crystal can be mapped, revealing the precise coordinates of each atom. To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion is utilized. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal (often a heavier atom like chlorine), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs) that would otherwise be identical. The analysis of these differences allows for the unequivocal assignment of the (R) or (S) configuration at the chiral center. The Flack parameter is a critical value refined during the structure solution process; a value close to zero for a given configuration confirms its correctness.

Hypothetical Crystallographic Data for (S)-4'-Chloro-3'-fluoro-2-methylpropiophenone

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀ClFO |

| Formula Weight | 200.64 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ (chiral) |

| a (Å) | 8.512(3) |

| b (Å) | 5.789(2) |

| c (Å) | 19.456(5) |

| α (°) | 90 |

| β (°) | 98.34(2) |

| γ (°) | 90 |

| Volume (ų) | 947.8(5) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.405 g/cm³ |

| Flack Parameter | 0.02(4) |

Note: This table is illustrative and represents plausible data for a compound of this nature.

Crystal Packing and Intermolecular Interactions in this compound

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a subtle balance of various intermolecular interactions. The functional groups present in this compound—a carbonyl group, an aromatic ring, and halogen atoms (chlorine and fluorine)—play significant roles in directing this arrangement.

The crystal structure is likely stabilized by a network of weak intermolecular forces. The ketone's carbonyl oxygen is a potent hydrogen bond acceptor and can form C-H···O interactions with hydrogens from the methyl group or the aromatic ring of neighboring molecules.

Furthermore, the halogen atoms are key contributors to the packing architecture. The chlorine atom, with its electropositive σ-hole, can participate in halogen bonding, a directional interaction with a Lewis base like the carbonyl oxygen of an adjacent molecule (C-Cl···O). The highly electronegative fluorine atom typically engages in C-H···F-C hydrogen bonds, which are significant in modifying the packing characteristics of molecules and building specific crystal lattices. researchgate.net In some cases, short F···F interlayer contacts have been observed in fluorinated compounds. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization of Enantiomers of this compound

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are non-destructive methods that provide crucial information about the stereochemistry of chiral molecules in solution. libretexts.org These techniques are based on the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. An optically active molecule will absorb one of the circularly polarized components more strongly than the other, resulting in a CD signal. libretexts.org

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of wavelength. kud.ac.in This variation in rotation is particularly pronounced near an absorption band of a chromophore within the chiral molecule. libretexts.org

For this compound, the key chromophore is the carbonyl group (C=O). The n→π* electronic transition of this group is inherently chiral due to the adjacent stereocenter and typically appears in the 280-330 nm region of the UV-Vis spectrum. This transition gives rise to a "Cotton effect," which is the characteristic S-shaped signal in an ORD curve and a corresponding peak (positive or negative) in a CD spectrum. libretexts.org

Crucially, enantiomers produce CD and ORD spectra that are perfect mirror images of each other. nih.gov For instance, if the (R)-enantiomer of this compound exhibits a positive Cotton effect (a positive peak in the CD spectrum), the (S)-enantiomer will exhibit a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship allows for the confident differentiation between enantiomers and the determination of enantiomeric purity. nih.gov

Illustrative Chiroptical Data for Enantiomers of this compound

| Enantiomer | Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Cotton Effect Sign |

| (R) | CD | ~310 | +4500 | Positive |

| (S) | CD | ~310 | -4500 | Negative |

| (R) | ORD | ~315 (Peak) | +9000 | Positive |

| ~295 (Trough) | -7500 | |||

| (S) | ORD | ~315 (Trough) | -9000 | Negative |

| ~295 (Peak) | +7500 |

Note: This table is a hypothetical representation of expected data for the n→π transition of the carbonyl chromophore.*

Computational Chemistry and Theoretical Studies of 4 Chloro 3 Fluoro 2 Methylpropiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties of 4'-Chloro-3'-fluoro-2-methylpropiophenone

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. tuwien.ac.atresearchgate.netnih.gov For this compound, DFT calculations can provide significant insights into its molecular structure and electronic characteristics.

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, providing a stable three-dimensional structure. For this compound, this would involve finding the optimal bond lengths, bond angles, and dihedral angles. Due to the presence of the rotatable bond between the carbonyl carbon and the adjacent methyl group, as well as the bond between the carbonyl carbon and the aromatic ring, multiple conformations may exist. A conformational analysis would be necessary to identify the most stable conformer, which is crucial for subsequent property calculations. The relative energies of different conformers can be calculated to understand their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.215 | C-C=O | 120.5 |

| C-Cl | 1.740 | C-C-F | 118.9 |

| C-F | 1.350 | C-C-C (ring) | 120.0 (avg) |

| C-C (ring avg) | 1.395 | O=C-C | 121.3 |

| C-C (carbonyl-ring) | 1.490 | C-C-H (methyl) | 109.5 (avg) |

Note: This data is hypothetical and serves as an example of what a DFT calculation would yield. Actual values would require a specific DFT calculation to be performed.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.orgyoutube.comucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). taylorandfrancis.compku.edu.cn The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. taylorandfrancis.com

For this compound, the HOMO is likely to be localized on the substituted phenyl ring and the carbonyl oxygen, which are the electron-rich regions. The LUMO, on the other hand, is expected to be centered on the carbonyl group and the aromatic ring, representing the most probable sites for nucleophilic attack. The presence of electron-withdrawing chloro and fluoro substituents on the aromatic ring would be expected to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: This data is hypothetical and for illustrative purposes only.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. slideshare.netwalisongo.ac.idresearchgate.netacs.org It is generated by mapping the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. slideshare.net

For this compound, the ESP map would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The halogen substituents, chlorine and fluorine, would have a dual effect; while they are electronegative, they can also exhibit regions of positive potential known as "sigma-holes," which can participate in halogen bonding. researchgate.net The ESP map can provide valuable insights into the intermolecular interactions of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with other molecules. youtube.comnih.govaip.orgyoutube.com

An MD simulation of this compound could be performed in a solvent, such as water or an organic solvent, to study its behavior in a condensed phase. This would allow for the investigation of solvation effects on the molecule's conformation and dynamics. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule, which is governed by intermolecular forces such as van der Waals interactions and electrostatic interactions. nih.gov The trajectory generated from an MD simulation can be analyzed to calculate various properties, including radial distribution functions, which describe the local ordering of molecules, and diffusion coefficients, which quantify their mobility. acs.org

Quantitative Structure-Property Relationships (QSPR) Modeling Relevant to this compound Derivatives (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. nih.govresearchgate.netmdpi.comnih.gov By developing a QSPR model, it is possible to predict the properties of new, un-synthesized molecules, which can significantly accelerate the process of materials and chemical discovery. researchgate.net

For derivatives of this compound, QSPR models could be developed to predict a variety of physicochemical properties. These properties could include, but are not limited to, boiling point, melting point, solubility, and partition coefficient. To build a QSPR model, a dataset of molecules with known properties is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, and electronic features. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a correlation between the descriptors and the property of interest. mdpi.comresearchgate.net The resulting model can then be used to predict the properties of new derivatives of this compound.

Stereochemical Considerations and Asymmetric Synthesis of 4 Chloro 3 Fluoro 2 Methylpropiophenone and Its Derivatives

Strategies for Enantioselective Synthesis of 4'-Chloro-3'-fluoro-2-methylpropiophenone

Enantioselective synthesis, or asymmetric synthesis, aims to preferentially produce one enantiomer of a chiral molecule. wikipedia.org This is of paramount importance in fields like medicinal chemistry, where different enantiomers can exhibit vastly different pharmacological effects.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis utilizes a small quantity of a chiral catalyst to direct a reaction towards the formation of a specific enantiomer. For a molecule like this compound, a potential route could be the asymmetric α-methylation of a precursor, 4'-chloro-3'-fluoropropiophenone, using a chiral phase-transfer catalyst.

Another established strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as a corresponding α,β-unsaturated ketone. This can be effectively achieved using transition metal catalysts, such as rhodium or ruthenium, complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.gov The chiral ligand creates a chiral environment around the metal center, influencing the stereochemical outcome of the hydrogenation.

| Catalytic System | Potential Application | Expected Outcome |

|---|---|---|

| Chiral Phase-Transfer Catalyst | Asymmetric methylation of a propiophenone (B1677668) precursor | Enantioenriched this compound |

| Rh(I) or Ru(II) with Chiral Phosphine (B1218219) Ligands (e.g., BINAP) | Asymmetric hydrogenation of an α,β-unsaturated precursor | High enantiomeric excess of a single enantiomer |

| Chiral Brønsted Acid Catalyst | Enantioselective functionalization of the enol or enolate form | Formation of a chiral center with high stereocontrol |

Chiral Auxiliaries in Stereocontrolled Synthesis

The use of a chiral auxiliary involves temporarily attaching a chiral molecule to a substrate to direct a subsequent stereoselective reaction. Once the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, an enolate derived from a propiophenone precursor could be reacted with a chiral auxiliary. The resulting diastereomeric intermediate would then undergo methylation, with the chiral auxiliary sterically guiding the approach of the methylating agent to favor the formation of one diastereomer. Subsequent cleavage of the auxiliary would yield the desired enantiomerically enriched product.

Chiral Resolution Techniques for Enantiomers of this compound

When a racemic mixture is produced, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org

A classical method is the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. The resulting products are diastereomers, which have different physical properties and can often be separated by methods like fractional crystallization. wikipedia.org For a ketone, this would typically involve a derivatization step, for instance, to form a chiral imine or ketal, which can then be separated and hydrolyzed back to the individual ketone enantiomers.

A more modern and widely used technique is chiral chromatography . This method utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful tool for both analytical and preparative-scale resolution of enantiomers.

Enzymatic resolution offers a biocatalytic approach, where an enzyme selectively catalyzes a reaction on one of the enantiomers in the racemic mixture. nih.gov For instance, a reductase enzyme could selectively reduce one enantiomer of this compound to the corresponding alcohol, leaving the other enantiomer unreacted and allowing for their separation.

| Resolution Technique | Principle | Illustrative Application |

|---|---|---|

| Diastereomeric Salt Formation | Conversion of a racemic mixture into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.orgwikipedia.org | Reaction with a chiral amine to form diastereomeric imines, followed by separation and hydrolysis. |

| Chiral Chromatography (e.g., HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. wikipedia.org | Direct separation of the (R)- and (S)-enantiomers from the racemic mixture. |

| Kinetic Resolution (e.g., Enzymatic) | Different rates of reaction for the two enantiomers with a chiral catalyst or reagent. | Selective enzymatic reduction of one enantiomer, allowing for the isolation of the unreacted enantiomer. |

Diastereoselective Transformations Involving this compound

Once an enantiomerically pure form of this compound is obtained, its existing chiral center can influence the stereochemical outcome of subsequent reactions that generate new stereocenters. This phenomenon is known as a diastereoselective reaction. youtube.commasterorganicchemistry.com

For example, the reduction of the carbonyl group in enantiomerically pure (R)-4'-Chloro-3'-fluoro-2-methylpropiophenone with a reducing agent like sodium borohydride (B1222165) will create a new chiral center at the carbinol carbon. The approach of the hydride reagent to the carbonyl face can be influenced by the existing stereocenter at the α-carbon, leading to the preferential formation of one of the two possible diastereomeric alcohol products. This principle of substrate-controlled diastereoselectivity is a powerful strategy in the synthesis of complex molecules with multiple stereocenters.

| Chiral Reactant | Reaction Type | Potential for Diastereoselectivity |

|---|---|---|

| (R)- or (S)-4'-Chloro-3'-fluoro-2-methylpropiophenone | Nucleophilic addition to the carbonyl group (e.g., Grignard reaction) | The existing α-stereocenter can direct the incoming nucleophile, leading to a diastereomeric excess of one of the alcohol products. |

| (R)- or (S)-4'-Chloro-3'-fluoro-2-methylpropiophenone | Formation of an enolate and subsequent reaction with an electrophile | The chiral center can influence the facial selectivity of the enolate, resulting in the diastereoselective formation of a new α-substituted product. |

Applications of 4 Chloro 3 Fluoro 2 Methylpropiophenone As a Key Intermediate in Fine Chemical Synthesis

Role of 4'-Chloro-3'-fluoro-2-methylpropiophenone in the Synthesis of Complex Organic Molecules

This compound serves as a pivotal intermediate in the construction of more intricate molecular architectures. Its propiophenone (B1677668) core provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The carbonyl group can undergo a variety of transformations, including reduction to an alcohol, reductive amination to form amines, and reactions with organometallic reagents to introduce new alkyl or aryl groups.

The aromatic ring, activated by the methyl group and influenced by the electron-withdrawing halogen substituents, is amenable to further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The presence of both a chlorine and a fluorine atom offers opportunities for selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. For instance, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings can be selectively performed at the carbon-chlorine bond, leaving the more robust carbon-fluorine bond intact for subsequent transformations. This differential reactivity is a powerful tool for the regioselective elaboration of the aromatic core.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Carbonyl Reduction | NaBH4, MeOH | Secondary Alcohol |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Secondary Amine |

| Grignard Reaction | R-MgBr, Et2O | Tertiary Alcohol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Alkene, Pd catalyst, base | Substituted alkene |

Precursor for Pharmacologically Relevant Scaffolds (focus on chemical synthesis routes)

Propiophenone derivatives are well-established precursors for a multitude of pharmacologically active compounds. chemicalbook.com The structural framework of this compound is particularly valuable for accessing halogenated and methylated analogs of known drug scaffolds, which can lead to improved pharmacokinetic and pharmacodynamic properties.

One significant application is in the synthesis of chalcones and their derivatives. Through a Claisen-Schmidt condensation with an appropriate aldehyde, this compound can be converted into a substituted chalcone. These α,β-unsaturated ketones are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines, which are prevalent in medicinal chemistry. For example, reaction of the resulting chalcone with hydrazine can lead to the formation of pyrazoline derivatives, which have been investigated for a range of biological activities. nih.gov

Furthermore, the propiophenone moiety itself is a key component of certain classes of drugs. The synthesis of analogs of centrally acting muscle relaxants or other central nervous system agents could potentially start from this intermediate. chemicalbook.com The specific substitution pattern of this compound allows for the exploration of new chemical space in drug discovery programs.

Intermediate in Agrochemical and Specialty Chemical Development (focus on synthetic utility)

The utility of halogenated and alkylated aromatic ketones extends to the agrochemical industry, where they serve as intermediates in the synthesis of pesticides and herbicides. chemicalbook.com The presence of fluorine and chlorine atoms in a molecule can enhance its biological activity and metabolic stability, which are desirable properties for agrochemicals. nih.gov

This compound can be utilized as a starting material for the synthesis of novel herbicides or fungicides. For instance, the synthesis of compounds that target specific enzymes in weeds or fungi often involves the construction of complex heterocyclic systems, for which this propiophenone can be a key building block. The synthetic handles on the molecule allow for its incorporation into a variety of molecular scaffolds designed to interact with biological targets. The development of new agrochemicals is critical for improving crop yields and managing resistance, and intermediates like this compound play a vital role in this process. researchgate.net

Derivatization of this compound for Library Synthesis

Combinatorial chemistry and high-throughput screening have become indispensable tools in the discovery of new bioactive molecules. The generation of compound libraries with diverse structures is central to this approach. This compound is an excellent starting point for library synthesis due to its multiple points of diversification.

The carbonyl group can be derivatized to form a wide array of functional groups, such as oximes, hydrazones, and enamines. Each of these new functionalities can then be further modified. The aromatic ring provides another axis of diversification. As mentioned earlier, selective cross-coupling reactions at the C-Cl bond can introduce a variety of aryl or vinyl substituents. Furthermore, reactions at the methyl group, such as benzylic bromination followed by nucleophilic substitution, can also be employed to introduce additional diversity. This multi-pronged derivatization strategy allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. Fluorous synthesis techniques, which utilize fluorinated tags to facilitate purification, can be a powerful method for the efficient construction of such libraries. nih.gov

Table 2: Potential Derivatization Points of this compound for Library Synthesis

| Derivatization Site | Reaction | Resulting Functional Group |

| Carbonyl Group | Wittig Reaction | Alkene |

| Carbonyl Group | Formation of Hydrazone | Hydrazone |

| Aromatic Ring (C-Cl) | Sonogashira Coupling | Alkyne |

| Methyl Group | Benzylic Oxidation | Carboxylic Acid |

Utility in Material Science Precursor Development

Fluorinated organic compounds are of increasing importance in material science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic properties. researchgate.net These characteristics make them suitable for applications in areas such as liquid crystals, polymers, and organic electronics.

While specific applications of this compound in material science are not extensively documented, its structure suggests potential as a precursor for novel materials. The rigid aromatic core, combined with the polar carbonyl group and the halogen substituents, could be incorporated into larger polymeric structures or used to synthesize molecules with interesting liquid crystalline properties. The ability to further functionalize the molecule through the reactions described above opens up possibilities for creating tailor-made materials with specific desired properties. For example, polymerization of derivatives of this propiophenone could lead to the formation of specialty polymers with high refractive indices or specific dielectric constants.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Fluoro 2 Methylpropiophenone

Exploration of Novel Catalytic Systems for 4'-Chloro-3'-fluoro-2-methylpropiophenone Transformations

The reactivity of this compound is centered around its carbonyl group and the adjacent α-carbon. Future research will likely focus on discovering and optimizing catalytic systems that can selectively target these sites for various transformations.

Key areas for exploration include:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective transformations of the ketone is a significant area of interest. For instance, asymmetric reduction of the carbonyl group would yield chiral alcohols, which are valuable building blocks. Similarly, drawing inspiration from work on related aryl ketones, the use of chiral phase-transfer catalysts could enable asymmetric alkylation at the α-carbon, installing a stereogenic quaternary center. nih.gov

Metal-Free Catalysis: To enhance the sustainability and reduce the cost of transformations, research into metal-free catalytic systems is crucial. For example, organocatalysts or simple iodide salts like tetra-n-butylammonium iodide (TBAI) could be explored for reactions such as α-functionalization. researchgate.net These catalysts avoid issues of heavy metal contamination in the final products.

Photocatalysis: Light-mediated reactions offer mild and selective methods for chemical transformations. Future studies could investigate the use of photocatalysts to mediate novel reactions, such as perfluoroalkylation or other radical-mediated derivatizations, using the propiophenone (B1677668) scaffold as a starting material. nih.gov

Lanthanide Catalysis: For specific transformations such as allylation of the carbonyl group, lanthanide-based catalysts have shown promise with other ketones. nih.gov Exploring their efficacy with this compound could provide efficient routes to homoallylic alcohols, which are versatile synthetic intermediates.

A summary of potential catalytic systems and their targeted transformations is presented in the table below.

| Catalyst Type | Potential Transformation | Target Site | Potential Product Class |

| Chiral Phase-Transfer Catalysts | Asymmetric Alkylation | α-Carbon | Chiral Ketones |

| Chiral Lewis Acids/Bases | Asymmetric Reduction | Carbonyl Group | Chiral Alcohols |

| Organocatalysts (e.g., TBAI) | α-Benzoxylation, α-Halogenation | α-Carbon | Functionalized Ketones |

| Photocatalysts | Radical Addition/Coupling | Aromatic Ring / Side Chain | Complex Derivatives |

| Lanthanide Catalysts | Allylation / Nucleophilic Addition | Carbonyl Group | Tertiary Homoallylic Alcohols |

Sustainable and Green Chemistry Approaches to this compound Synthesis

The conventional synthesis of aromatic ketones often involves Friedel-Crafts acylation, which traditionally relies on stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), generating significant waste. organic-chemistry.orglibretexts.orgkhanacademy.org A key future direction is the development of greener synthetic routes that minimize environmental impact.

Promising green chemistry approaches include:

Heterogeneous Solid Acid Catalysts: Replacing homogeneous Lewis acids with reusable solid acid catalysts is a primary goal. Materials such as zeolites, clays, or solid superacids like Amberlyst-15 and metal oxides could catalyze the acylation under milder and often solvent-free conditions, simplifying product purification and catalyst recycling. acs.orgacs.org

Visible-Light-Induced Synthesis: An innovative approach would be to adapt methods like the visible-light-driven aerobic C-H oxidation for the synthesis of aromatic ketones. chemistryviews.org This strategy could utilize air as the oxidant and water as a solvent, representing a significant leap in sustainability. chemistryviews.org

Mechanochemistry: Exploring mechanochemical methods, where reactions are induced by grinding solid reactants together, could eliminate the need for bulk solvents. nih.gov This technique has been successfully applied to other ketone syntheses and could offer a high-yield, low-waste alternative.

Advanced Oxidation Technologies: The use of polyoxometalate (POM) catalysts in aerobic oxidation reactions presents another frontier. innoget.com These systems can offer high selectivity for ketone formation while using molecular oxygen as the ultimate oxidant, with water as the only byproduct. innoget.comresearchgate.net

The table below compares potential green synthesis methodologies against the traditional Friedel-Crafts approach.

| Methodology | Catalyst/Reagent | Solvent | Key Advantages |

| Traditional Friedel-Crafts | AlCl₃ (stoichiometric) | Chlorinated Solvents | Well-established, high yield |

| Heterogeneous Catalysis | Zeolites, Amberlyst-15, SnO₂ | Solvent-free or non-toxic | Reusable catalyst, reduced waste |

| Photocatalysis | Cerium Chloride (CeCl₃) | Water | Uses air as oxidant, mild conditions |

| Mechanochemistry | Lanthanide Catalysts | Solvent-free (LAG) | Eliminates bulk solvent, high efficiency |

Investigation of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring of this compound Reactions

To optimize reaction conditions, improve yield and safety, and gain deeper mechanistic insights, the development of methods for real-time monitoring is essential. Process Analytical Technology (PAT), utilizing advanced spectroscopic probes, can be applied to both the synthesis and subsequent transformations of this compound.

Future research in this area should focus on:

In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the real-time concentration changes of reactants, intermediates, and products by tracking their unique vibrational bands. This would allow for precise determination of reaction endpoints and kinetics for processes like Friedel-Crafts acylation or subsequent derivatizations.

NMR Spectroscopy: Process NMR is a powerful tool for monitoring reactions in real-time, providing detailed structural information about the species in the reaction mixture. This would be particularly useful for identifying and quantifying isomers or unexpected byproducts during synthesis.

Fiber-Optic UV-Vis and Fluorescence Probes: For reactions involving chromophoric or fluorescent species, in-situ UV-Vis or fluorescence spectroscopy can be a highly sensitive method for tracking reaction progress. This could be especially relevant for photocatalytic transformations or in the development of high-throughput screening assays.

| Spectroscopic Technique | Information Obtained | Application |

| FT-IR Spectroscopy | Functional group concentrations | Monitoring reactant consumption and product formation |

| Raman Spectroscopy | Molecular vibrations, C-C bonds | Real-time kinetic analysis, especially in aqueous media |

| Process NMR Spectroscopy | Detailed molecular structure | Isomer quantification, intermediate identification |

| UV-Vis/Fluorescence | Concentration of chromophores | Endpoint detection in photocatalysis, screening assays |

Theoretical Predictions for Undiscovered Reactivity Patterns of this compound

Computational chemistry provides a powerful predictive tool to guide experimental research, saving time and resources. By modeling this compound, it is possible to predict its behavior in various chemical environments and uncover novel reactivity.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to map the molecule's electron density, electrostatic potential, and frontier molecular orbitals (HOMO/LUMO). This information helps predict the most likely sites for electrophilic and nucleophilic attack. For instance, calculations can clarify the regioselectivity of further aromatic substitutions or reactions at the carbonyl group. nih.gov

Reaction Mechanism Modeling: Theoretical modeling can be used to elucidate the mechanisms of potential transformations. By calculating the transition state energies and reaction pathways for hypothetical reactions, researchers can predict the feasibility and expected outcomes of new synthetic routes before attempting them in the lab. rsc.org

Predicting Spectroscopic Properties: Computational methods can predict NMR, IR, and Raman spectra for the parent molecule and its potential derivatives. These predicted spectra can aid in the identification and characterization of new compounds synthesized in the laboratory. nih.gov

| Computational Method | Predicted Property | Research Application |

| DFT: Electrostatic Potential | Electron-rich and -poor regions | Predicting sites for nucleophilic/electrophilic attack |

| DFT: Frontier Orbitals | HOMO-LUMO gap, orbital shapes | Assessing kinetic stability and reaction pathways |

| Transition State Theory | Activation energies, reaction barriers | Determining feasibility of novel transformations |

| Ab initio Calculations | NMR chemical shifts, IR frequencies | Aiding in the structural elucidation of new products |

Development of High-Throughput Screening Methodologies for Derivatization of this compound

To accelerate the discovery of new derivatives with potentially useful properties, high-throughput screening (HTS) methodologies are invaluable. Adapting existing HTS assays for ketones to screen for reactions involving this compound is a promising future direction.

Future research should focus on:

Fluorescence-Based Assays: Colorimetric and fluorometric methods have been developed for the rapid detection of ketones. cas.cnnih.gov A promising approach involves using a chemical probe, such as para-methoxy-2-amino benzamidoxime (PMA), which reacts with the ketone to produce a fluorescent signal. acs.orgresearchgate.net By arranging arrays of different reactants in microtiter plates, the consumption of the starting ketone (indicated by a decrease in fluorescence) can be rapidly screened, allowing for the discovery of novel reactions and catalysts. acs.orgresearchgate.net

Mass Spectrometry-Based Screening: Techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be adapted for high-throughput analysis. nih.gov This would involve setting up parallel reactions and using rapid MS analysis to detect the formation of desired products, offering high sensitivity and specificity.

Enzyme Mining and Directed Evolution: HTS assays are instrumental in screening large enzyme libraries for novel biocatalytic activities. nih.gov A developed HTS method could be used to screen for enzymes (e.g., reductases, transaminases) that can transform this compound, opening up biocatalytic routes to new derivatives. cas.cn

| HTS Method | Principle | Screening Goal |

| Fluorescence Assay (PMA probe) | Reaction with ketone produces fluorescence | Discovering new reactions by monitoring substrate consumption |

| UPLC-MS/MS Screening | Rapid separation and mass detection | Identifying and quantifying specific product formation |

| Enzyme Library Screening | Colorimetric/fluorometric detection of product | Mining for novel biocatalysts for ketone transformation |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4'-Chloro-3'-fluoro-2-methylpropiophenone to maximize yield and purity?

- Methodology : Optimize temperature (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst choice (e.g., Pd/C for dehalogenation steps). Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane:ethyl acetate gradient .

- Data Consideration : Compare yields under varying conditions. For example, higher temperatures may accelerate kinetics but risk decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use H/C NMR to confirm substituent positions and purity. FT-IR identifies carbonyl (C=O) stretches (~1700 cm). Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., M at m/z 200–220 range). Cross-reference with literature spectra for validation .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodology : Store at -20°C in amber vials under inert atmosphere (N/Ar) to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. How can researchers assess purity using chromatographic methods?

- Methodology : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water). Compare retention times against a certified reference standard. Calculate purity via peak area normalization (>98% for synthetic intermediates) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites. Simulate transition states for reactions with amines or alkoxides. Validate predictions experimentally via kinetic studies .

Q. What strategies resolve discrepancies in reported melting points or spectral data across studies?

- Methodology : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying methods). Use differential scanning calorimetry (DSC) for precise melting point determination. Cross-validate NMR data with 2D techniques (COSY, HSQC) to resolve signal overlaps .

Q. How do chloro and fluoro substituents influence the compound’s electronic properties and regioselectivity?

- Methodology : Conduct Hammett analysis to quantify substituent effects on reaction rates. Use X-ray crystallography to analyze bond lengths and angles. Compare with analogs (e.g., 3'-chloro vs. 3'-fluoro derivatives) to isolate electronic vs. steric contributions .

Q. What experimental designs mitigate steric hindrance from the methyl group in catalytic reactions?

- Methodology : Screen bulkier ligands (e.g., PPh vs. PCy) to enhance catalyst accessibility. Use kinetic isotope effects or isotopic labeling to study steric bottlenecks. Optimize solvent polarity to improve substrate-catalyst interactions .

Q. How can researchers design assays to study metabolic pathways involving this compound in biological systems?

- Methodology : Radiolabel the methyl group (C) or fluorine (F) for tracer studies. Use LC-MS/MS to identify phase I/II metabolites in microsomal incubations. Pair with molecular docking to predict enzyme binding (e.g., cytochrome P450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.